molecular formula C11H15NS B13218337 4-(Cyclopentylsulfanyl)aniline CAS No. 1050884-39-3

4-(Cyclopentylsulfanyl)aniline

Cat. No.: B13218337
CAS No.: 1050884-39-3
M. Wt: 193.31 g/mol
InChI Key: OBTFPHQRXXYKIM-UHFFFAOYSA-N
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Description

4-(Cyclopentylsulfanyl)aniline is an organic compound with the molecular formula C11H15NS. It consists of an aniline moiety substituted with a cyclopentylsulfanyl group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentylsulfanyl)aniline typically involves the nucleophilic substitution of a halogenated aniline derivative with cyclopentylthiol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process. The reaction conditions often include heating the mixture to a temperature range of 80-120°C to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclopentylsulfanyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-(Cyclopentylsulfanyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison: 4-(Cyclopentylsulfanyl)aniline is unique due to the presence of the cyclopentylsulfanyl group, which imparts distinct chemical and biological properties. Compared to aniline, it has enhanced lipophilicity and potential for forming more stable complexes with metal ions. Compared to cyclopentylamine, it has an aromatic ring that allows for electrophilic aromatic substitution reactions. Compared to 4-(Methylsulfanyl)aniline, the cyclopentyl group provides additional steric bulk, influencing its reactivity and interactions with biological targets .

Properties

IUPAC Name

4-cyclopentylsulfanylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NS/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10/h5-8,10H,1-4,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTFPHQRXXYKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001306271
Record name 4-(Cyclopentylthio)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001306271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050884-39-3
Record name 4-(Cyclopentylthio)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1050884-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Cyclopentylthio)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001306271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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